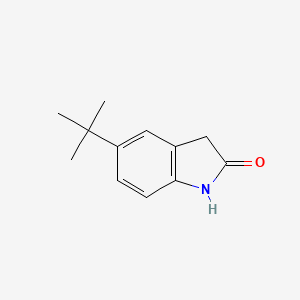

5-(tert-Butyl)indolin-2-one

Description

Contextualization within the Indolin-2-one Class

Significance of the Indolin-2-one Scaffold in Contemporary Academic Research

The indolin-2-one scaffold, also known as oxindole (B195798), is a privileged heterocyclic structure in medicinal chemistry and drug discovery. researchgate.netfigshare.comtandfonline.com Its bicyclic system, composed of a benzene (B151609) ring fused to a five-membered lactam ring, serves as a versatile framework for the synthesis of a diverse array of biologically active molecules. beilstein-journals.orgrsc.org Academic research has extensively demonstrated that derivatives of indolin-2-one exhibit a broad spectrum of pharmacological activities.

These activities include, but are not limited to:

Anticancer: Many indolin-2-one derivatives have been identified as potent inhibitors of various protein kinases, which are crucial enzymes in cancer cell signaling pathways. researchgate.netbeilstein-journals.orgnih.gov For instance, sunitinib, an approved anticancer drug, is based on the indolin-2-one scaffold and functions as a multi-kinase inhibitor. figshare.comresearchgate.net

Anti-inflammatory: Certain indolin-2-one derivatives have shown significant anti-inflammatory properties. google.com

Antimicrobial: The scaffold has been utilized in the development of agents with antibacterial and antifungal activities. nih.govumtm.cz

Antiviral: Research has also explored the potential of indolin-2-one compounds as antiviral agents.

Neurological Disorders: Derivatives have been investigated for their potential in treating central nervous system disorders, such as through the modulation of serotonin (B10506) receptors. nih.gov

The significance of the indolin-2-one scaffold lies in its structural amenability to modification at various positions, allowing for the fine-tuning of its biological and physicochemical properties. This chemical tractability has made it a focal point of numerous research programs aimed at discovering novel therapeutic agents. figshare.com

Strategic Importance of tert-Butyl Moiety Incorporation in Indolin-2-one Derivatives

The incorporation of a tert-butyl group into the indolin-2-one scaffold is a strategic decision in medicinal chemistry, driven by the unique properties of this bulky alkyl substituent. The tert-butyl group can significantly influence a molecule's pharmacological profile in several ways:

Steric Hindrance and Selectivity: The large size of the tert-butyl group can provide steric bulk, which can enhance the selectivity of a drug for its intended biological target by preventing binding to off-target sites. smolecule.com

Metabolic Stability: While sometimes susceptible to metabolism, the tert-butyl group can also act as a metabolic shield, protecting more labile parts of the molecule from enzymatic degradation and thereby increasing its half-life. researchgate.net

Lipophilicity and Solubility: The hydrophobic nature of the tert-butyl group can increase the lipophilicity of a compound, which can affect its absorption, distribution, and ability to cross cell membranes. mdpi.com

Potency Enhancement: In some cases, the inclusion of a tert-butyl group can lead to a direct increase in the biological potency of a compound.

The strategic placement of a tert-butyl group, as seen in 5-(tert-Butyl)indolin-2-one, can therefore be a key element in the design of new indolin-2-one derivatives with improved drug-like properties.

Scope of Academic Research on 5-(tert-Butyl)indolin-2-one

Direct academic research focusing exclusively on 5-(tert-Butyl)indolin-2-one is not extensively documented in publicly available literature. However, the academic interest in this specific chemical entity can be inferred from studies on more complex molecules that incorporate this core structure.

For instance, research has been published on the synthesis and cytotoxic activity of bis-indolinone derivatives, such as 3,3'-((5-(tert-butyl)-2-hydroxy-1,3-phenylene)bis(methaneylylidene))bis(indolin-2-one). mdpi.com The synthesis of this larger molecule implicitly involves the 5-(tert-butyl)indolin-2-one moiety as a foundational component.

Furthermore, studies have detailed the synthesis and characterization of precursors like tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. figshare.comtandfonline.comtandfonline.com This boronate derivative is a key intermediate for introducing the 5-(tert-butyl)indoline (B1284700) group into various molecular frameworks through cross-coupling reactions, indicating its utility in the synthesis of a range of target compounds.

While dedicated studies on the biological profile of 5-(tert-Butyl)indolin-2-one are sparse, the existing body of research on related indolin-2-ones and the strategic use of the tert-butyl group suggest that its investigation would likely fall within the following areas:

Synthesis of Novel Derivatives: Utilizing 5-(tert-Butyl)indolin-2-one as a starting material for the creation of new, more complex molecules with potential therapeutic applications.

Evaluation as a Kinase Inhibitor: Given the prevalence of indolin-2-ones as kinase inhibitors, it is plausible that 5-(tert-Butyl)indolin-2-one and its derivatives would be screened for activity against various kinases.

Investigation of Other Biological Activities: Exploring its potential in the therapeutic areas where the indolin-2-one scaffold has shown promise, including as an anti-inflammatory, antimicrobial, or antiviral agent.

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

5-tert-butyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)9-4-5-10-8(6-9)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14) |

InChI Key |

DXSZJYJVUGKCJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways Governing Indolin-2-one Ring Formation

The synthesis of the indolin-2-one core, a privileged structure in medicinal chemistry, can be achieved through various mechanistic pathways. arabjchem.org A common strategy involves the cyclization of suitably substituted precursors. For instance, the synthesis of indolin-2-one and its derivatives can commence from 2-(carboxymethyl)benzoic acid. This process involves the transformation of the acid functionalities into acyl azides, followed by a Curtius rearrangement to yield isocyanates. Subsequent intramolecular cyclization of urethane (B1682113) derivatives, formed by the reaction of these isocyanates, leads to the formation of the indolin-2-one ring system. thieme-connect.com

Another versatile method for constructing the indolin-2-one skeleton is through the annulation of β-nitrostyrenes with 1,3-cyclohexanedione, mediated by phosphoric acid. acs.org This process is believed to proceed via a Michael addition of the β-nitrostyrene to generate a hydroxamic acid in situ, which then undergoes dehydration and isomerization to furnish the 4-hydroxy-3-arylindolin-2-one. acs.org The nitrogen atom from the nitro group of the β-nitrostyrene is incorporated into the newly formed pyrrole (B145914) ring of the indolin-2-one. acs.org

Furthermore, palladium-catalyzed reactions offer an efficient route. For example, a Pd-catalyzed cycloisomerization/nucleophilic addition/reduction sequence has been developed for the synthesis of spiro-pseudoindoxyls, which are structurally related to indolin-2-ones. rsc.org Classical methods like the Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, also provide a foundational route to the broader indole class, from which indolin-2-ones can be derived. rsc.org

The table below summarizes key synthetic strategies for the indolin-2-one ring system.

| Starting Materials | Key Reaction/Mediator | Product Type | Reference |

| 2-(Carboxymethyl)benzoic acid | Curtius Rearrangement | Indolin-2-one derivatives | thieme-connect.com |

| β-Nitrostyrenes, 1,3-Cyclohexanedione | Phosphoric Acid-Mediated Annulation | 4-Hydroxy-3-arylindolin-2-ones | acs.org |

| N-Arylalkynes | Pd-Catalyzed Cycloisomerization | Spiro-pseudoindoxyls | rsc.org |

| Phenylhydrazine, Aldehyde/Ketone | Fischer Indole Synthesis | Indoles (precursors) | rsc.org |

Reactivity Profiles of the Indolin-2-one Nucleus with tert-Butyl Substitution

The presence of a tert-butyl group on the aromatic ring of the indolin-2-one nucleus significantly influences its reactivity. This bulky alkyl group can exert both electronic and steric effects, thereby modulating the outcomes of various chemical transformations.

The benzene (B151609) ring of the indolin-2-one system is susceptible to electrophilic aromatic substitution (EAS). pressbooks.pub The tert-butyl group is an ortho-, para-directing activator, meaning it will direct incoming electrophiles to the positions ortho and para relative to itself. However, the steric bulk of the tert-butyl group can hinder substitution at the ortho position, often favoring the para position. The reactivity of the indolin-2-one ring itself, with its electron-donating nitrogen atom and electron-withdrawing carbonyl group, further complicates the regioselectivity of these reactions.

Functional group interconversions are also a key aspect of the chemistry of 5-(tert-butyl)indolin-2-one. For instance, the carbonyl group can be activated with reagents like phosphorus oxychloride (POCl₃) or acid chlorides, enabling subsequent reactions at the C-2 position. researchgate.net Acetylation of indolin-2-ones can lead to the formation of mono-, di-, and tri-acetylated indoles, with the specific product depending on the reaction conditions and subsequent deacetylation strategies. researchgate.net

The carbonyl group at the C-2 position and the electrophilic C-3 position of the indolin-2-one nucleus are primary sites for nucleophilic attack. The synthesis of 3-substituted indolin-2-ones often involves the condensation of an indolin-2-one with an aldehyde or ketone, a reaction that proceeds via nucleophilic addition to the carbonyl group of the reaction partner, followed by dehydration. acs.org

A notable example is the synthesis of 3,3-bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one (B13037535), which is prepared by heating isatin (B1672199) (indoline-2,3-dione) with an excess of 4-tert-butylphenol (B1678320) in the presence of an acid catalyst. nih.gov This reaction involves a double Friedel-Crafts reaction where the phenol (B47542) acts as the nucleophile. nih.gov Furthermore, indolynes, highly reactive intermediates, can be generated from indole precursors and trapped by various nucleophiles to produce a range of substituted indoles. acs.org The regioselectivity of these nucleophilic additions is often controlled by distortion energies within the indolyne intermediate. acs.org

Indolin-2-one derivatives can participate in various rearrangement reactions. A thermally induced, tandem arabjchem.orgarabjchem.org-sigmatropic rearrangement and [2+2] cycloaddition provides a route to carbocyclic spirooxindoles. beilstein-journals.org This process is thought to involve the thermal rearrangement of a propargylic acetate (B1210297) to an allenyl acetate intermediate. beilstein-journals.org

Another significant rearrangement is the oxidative rearrangement of tetrahydro-β-carbolines, which can be mediated by reagents like trichloroisocyanuric acid (TCCA), to furnish spirooxindoles. nih.gov This transformation is key in the total synthesis of certain natural products. nih.gov The mechanism of such rearrangements often involves complex cascades of bond-breaking and bond-forming events, leading to significant structural reorganization.

The indolin-2-one core can undergo both oxidation and reduction. Oxidation of indolin-2-ones can lead to the formation of indoline-2,3-diones (isatins). researchgate.net A metal-free radical-coupling reaction using tert-butyl hydroperoxide (TBHP) has been developed for this purpose. researchgate.net The proposed mechanism involves the generation of an alkyl radical from the indolin-2-one, which then combines with a tert-butylhydroperoxy radical. The resulting 3-(tert-butylperoxy)indolin-2-one intermediate is then transformed into the indoline-2,3-dione. researchgate.net

Conversely, the carbonyl groups of indoline-2,3-diones can be reduced to alcohols using reducing agents like lithium aluminum hydride. smolecule.com The heterocyclic ring of indole derivatives can be reduced to an indoline (B122111) using reagents such as zinc in hydrochloric acid. bhu.ac.in The selective reduction of one carbonyl group over another in a dione (B5365651) system, or the reduction of the lactam carbonyl, presents a synthetic challenge that can be addressed by careful choice of reagents and reaction conditions.

The following table highlights some oxidation and reduction reactions of indolin-2-one derivatives.

| Reaction Type | Reagent(s) | Product | Reference |

| Oxidation | tert-Butyl hydroperoxide (TBHP) | Indoline-2,3-dione | researchgate.net |

| Reduction | Lithium aluminum hydride | Diol | smolecule.com |

| Reduction | Zinc/Hydrochloric acid | Indoline | bhu.ac.in |

The indolin-2-one scaffold can be involved in reactions that alter the size of the heterocyclic ring. Ring expansion reactions have been observed in the interaction of 2,3,3-trimethylindolenines with certain 1,2-benzoquinones, leading to the formation of 2-(indolin-2-yl)-1,3-tropolones. beilstein-journals.org This transformation proceeds through the expansion of the o-quinone ring. beilstein-journals.org

Conversely, ring contraction reactions can also occur. For example, the reaction of 2,3,3-trimethylindolenine (B142774) with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone results in a contraction of the o-quinone ring to form 2-azabicyclic products. researchgate.netresearchgate.net The conversion of quinoline (B57606) N-oxides to indoles represents a known class of ring contraction involving C-atom deletion. d-nb.info These transformations often proceed through complex mechanistic pathways involving intermediates such as norcaradienes that undergo thermal isomerization. researchgate.net

Oxidation and Reduction Pathways of Indolin-2-one Derivatives

Steric and Electronic Effects of the tert-Butyl Group on Reaction Selectivity and Kinetics

The presence of a tert-butyl group at the C5 position of the indolin-2-one core introduces significant steric and electronic factors that profoundly influence the molecule's reactivity, the selectivity of its chemical transformations, and the kinetics of these reactions. The interplay between these two effects governs the orientation of incoming substituents and the rate at which reactions proceed.

The tert-butyl substituent is characterized by its bulky nature and its electron-donating properties, both of which modulate the chemical behavior of the parent indolin-2-one structure. researchgate.net

Electronic Effects

The tert-butyl group exerts a positive inductive effect (+I), functioning as an electron-donating group. This property increases the electron density of the aromatic ring, making it more activated towards electrophilic aromatic substitution compared to the unsubstituted indolin-2-one. This enhanced nucleophilicity facilitates reactions with electrophiles.

In electrophilic aromatic substitution, the tert-butyl group acts as an ortho, para-director. Given its position at C5, it directs incoming electrophiles primarily to the C4 and C6 positions. The electronic effect of the phenolic group, analogous to the benzene ring in indolinone, directs approaching electrophiles to ortho and para positions. tardigrade.in This directing influence is a critical factor in determining the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation. The increased electron density can stabilize the arenium ion intermediate formed during the substitution, potentially increasing the reaction rate.

Steric Effects

The most prominent feature of the tert-butyl group is its significant steric bulk. researchgate.net This spatial requirement can impede the approach of reagents to the positions adjacent to it, namely the C4 and C6 positions of the indolin-2-one ring. This phenomenon, known as steric hindrance, plays a crucial role in reaction selectivity.

While the electronic effects activate both the C4 and C6 positions for electrophilic attack, the steric hindrance imposed by the voluminous tert-butyl group can make the C4 position less accessible to incoming reagents compared to the C6 position. Consequently, in many reactions, there is a preferential substitution at the less sterically hindered C6 position. The extent of this selectivity often depends on the size of the attacking electrophile; larger electrophiles will exhibit a greater preference for the C6 position. This competition between electronic activation and steric hindrance is a key determinant of the final product distribution. tardigrade.in

The kinetics of a reaction can also be affected, as the bulky group may slow down reactions by sterically hindering the formation of the necessary transition states. researchgate.net

The table below summarizes the expected influence of the tert-butyl group on a hypothetical electrophilic substitution reaction on the 5-(tert-Butyl)indolin-2-one ring.

| Position on Ring | Electronic Influence of tert-Butyl Group | Steric Influence of tert-Butyl Group | Predicted Reactivity/Selectivity |

|---|---|---|---|

| C4 | Activated (ortho position) | Highly Hindered | Substitution is electronically favored but sterically disfavored. Less likely to occur, especially with large electrophiles. |

| C6 | Activated (ortho position) | Less Hindered | Substitution is both electronically favored and sterically more accessible. The likely major product. |

| C7 | Deactivated (meta position) | Not significantly hindered by the C5 substituent | Substitution is electronically disfavored. Unlikely to occur. |

Combined Influence on Reactivity and Kinetics

Research on related 3-substituted indolin-2-ones has shown that bulky groups can be critical in determining selectivity. nih.gov For example, 3-(substituted benzylidenyl)indolin-2-ones featuring bulky groups on the phenyl ring demonstrated high selectivity as inhibitors for specific receptor tyrosine kinases. nih.gov This highlights a general principle where steric bulk, even when not directly at the reaction center, can dictate the molecule's interactions and selectivity.

The kinetics of reactions are similarly affected. While the electron-donating nature of the tert-butyl group might increase the intrinsic rate of an electrophilic aromatic substitution, the steric hindrance can raise the activation energy of the pathway leading to the C4-substituted product, thereby slowing its formation relative to the C6-substituted product.

The following table provides a summary of the key characteristics of the tert-butyl group that underlie its effects on reaction kinetics and selectivity.

| Property | Description | Impact on Reactions |

|---|---|---|

| Electronic Effect | Electron-donating (+I effect) | Activates the aromatic ring for electrophilic substitution; directs incoming groups to ortho/para positions. |

| Steric Effect | Large and bulky | Hinders access to adjacent positions (e.g., C4), influencing regioselectivity and potentially lowering reaction rates. researchgate.net |

| Kinetic Influence | Modulates transition state energy | Can accelerate reactions through electronic donation or decelerate them through steric hindrance. researchgate.netrsc.org |

| Selectivity Influence | Directs substitution position | Favors substitution at the less sterically crowded but electronically activated position (C6 over C4). tardigrade.in |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For instance, in related indolin-2-one structures, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region, generally between δ 6.5 and 7.5 ppm. The protons of the methylene (B1212753) group (CH₂) in the five-membered ring are expected to resonate as a singlet or a multiplet around δ 3.5-3.7 ppm. The bulky tert-butyl group will exhibit a sharp singlet for its nine equivalent protons, typically in the upfield region around δ 1.3 ppm. rsc.orgrsc.org The NH proton of the lactam ring usually appears as a broad singlet, with its chemical shift being solvent and concentration-dependent.

Table 1: Predicted ¹H NMR Data for 5-(tert-Butyl)indolin-2-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.7 - 7.4 | m |

| CH₂ | ~3.6 | s |

| NH | Variable (broad) | s |

| C(CH₃)₃ | ~1.3 | s |

Note: These are predicted values based on similar compounds. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 5-(tert-Butyl)indolin-2-one gives rise to a distinct signal.

Based on data from analogous compounds, the carbonyl carbon (C=O) of the lactam ring is the most deshielded, with a chemical shift expected around δ 177-179 ppm. rsc.org The aromatic carbons will have signals in the range of δ 108-146 ppm. The quaternary carbon of the tert-butyl group typically resonates around δ 34-35 ppm, while the methyl carbons of the tert-butyl group appear further upfield, around δ 31-32 ppm. The methylene carbon (CH₂) of the indolinone core is expected to have a chemical shift in the range of δ 35-58 ppm. rsc.orgnih.gov

Table 2: Predicted ¹³C NMR Data for 5-(tert-Butyl)indolin-2-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 177 - 179 |

| Aromatic-C | 108 - 146 |

| Quaternary C (tert-butyl) | 34 - 35 |

| CH₂ | 35 - 58 |

| C(CH₃)₃ | 31 - 32 |

Note: These are predicted values based on similar compounds. Actual values may vary.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

An HSQC spectrum would show correlations between directly attached proton and carbon atoms, confirming the assignments made from the 1D spectra. For example, it would link the methylene proton signals to the corresponding methylene carbon signal. An HMBC spectrum reveals longer-range couplings (typically 2-3 bonds), which helps to piece together the molecular framework. beilstein-journals.orgnanalysis.com For 5-(tert-Butyl)indolin-2-one, HMBC would show correlations between the tert-butyl protons and the aromatic ring carbons, confirming the position of the tert-butyl substituent. It would also show correlations between the NH proton and the carbonyl carbon, as well as adjacent aromatic carbons, further solidifying the structure. beilstein-journals.org

High-Resolution 13C NMR Data Analysis

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of 5-(tert-Butyl)indolin-2-one is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the lactam ring is anticipated in the region of 1680-1720 cm⁻¹. The N-H stretching vibration of the amide will likely appear as a sharp peak around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the tert-butyl group would be observed around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively. nih.govmdpi.com Bending vibrations for the aromatic ring and the tert-butyl group would also be present in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Table 3: Predicted FT-IR Absorption Bands for 5-(tert-Butyl)indolin-2-one

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H (lactam) | Stretch | 3200 - 3400 |

| C=O (lactam) | Stretch | 1680 - 1720 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

Note: These are predicted values based on similar compounds. Actual values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. mdpi.comfigshare.com

For 5-(tert-Butyl)indolin-2-one (C₁₂H₁₅NO), the expected exact mass of the molecular ion [M]⁺ would be approximately 189.1154 g/mol . In addition to the molecular ion peak, the mass spectrum would likely show a prominent peak corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl group, a characteristic fragmentation pattern for tert-butyl substituted compounds. Another significant fragment could arise from the loss of the entire tert-butyl group ([M-57]⁺). mdpi.com

X-ray Crystallography for Precise Solid-State Structure Determination

While a specific crystal structure for 5-(tert-Butyl)indolin-2-one was not found in the search results, studies on closely related indolin-2-one derivatives have been reported. acs.orgacs.orgsemnan.ac.irnih.gov These studies reveal that the indolin-2-one core is essentially planar. The crystal structure of 5-(tert-Butyl)indolin-2-one would be expected to exhibit a similar planar bicyclic system. The tert-butyl group would be attached to the C5 position of the benzene ring. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of a neighboring molecule is highly probable, leading to the formation of dimers or extended chain structures. acs.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (in terms of percentage of C, H, N, etc.) of a sample. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound, ensuring its purity and stoichiometric accuracy.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the elemental analysis of 5-(tert-Butyl)indolin-2-one. While elemental analysis data is available for many of its derivatives, such as bis-indolinone and bromo-indoline-dione compounds, the values for the title compound are not publicly reported. mdpi.comiucr.orgnih.gov

For a theoretical understanding, the expected elemental composition of 5-(tert-Butyl)indolin-2-one (Molecular Formula: C₁₂H₁₅NO) can be calculated based on its atomic constituents.

Theoretical Elemental Composition of 5-(tert-Butyl)indolin-2-one

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 76.15 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 7.99 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.40 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.46 |

| Total | 189.258 | 100.00 |

Note: This table represents theoretical values and awaits experimental verification.

Hirshfeld Surface Analysis for Intermolecular Interactions

A detailed review of published research indicates that a specific Hirshfeld surface analysis for 5-(tert-Butyl)indolin-2-one has not been reported. Studies on related indolin-2-one derivatives have utilized this technique to explore their crystal packing. For instance, analyses of bromo-substituted indoline-2,3-diones reveal significant contributions from H···H, H···O/O···H, and H···Br/Br···H contacts to the crystal packing. iucr.orgnih.gov However, without a crystal structure for 5-(tert-Butyl)indolin-2-one, a similar analysis is not possible. The introduction of the bulky tert-butyl group at the 5-position would likely influence the intermolecular interactions and crystal packing in a distinct manner compared to other substituted indolinones.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 5-(tert-Butyl)indolin-2-one, DFT calculations offer a profound understanding of its geometry, electronic orbitals, and spectroscopic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, the structure of 5-(tert-Butyl)indolin-2-one can be optimized to its lowest energy state. researchgate.nettandfonline.com This process yields precise information on bond lengths, bond angles, and dihedral angles. Studies on similar indoline (B122111) structures show that DFT-optimized geometries are typically in excellent agreement with experimental data obtained from X-ray crystallography. researchgate.netfigshare.com

The electronic structure analysis reveals the distribution of electrons within the molecule. The presence of the electron-donating tert-butyl group at the C5 position influences the electron density of the bicyclic indolin-2-one core. The natural bond orbital (NBO) analysis can further quantify charge distribution, showing, for instance, the charge on the carbonyl oxygen versus the nitrogen atom, which is crucial for understanding intermolecular interactions. aip.org

Table 1: Representative Optimized Geometrical Parameters for an Indolin-2-one Core (DFT B3LYP/6-311G level) This table displays typical bond lengths and angles for the core structure, similar to what would be found for 5-(tert-Butyl)indolin-2-one.

| Parameter | Atom Pair/Trio | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.23 Å |

| Bond Length (Å) | N-H | ~1.02 Å |

| Bond Length (Å) | N-C (amide) | ~1.38 Å |

| Bond Angle (°) | O=C-N | ~125° |

| Bond Angle (°) | C-N-C (ring) | ~110° |

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic transitions. bhu.ac.inrsc.org A smaller gap suggests higher reactivity and easier electronic excitation.

For 5-(tert-Butyl)indolin-2-one, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the nitrogen atom, while the LUMO is concentrated around the electron-deficient carbonyl group of the lactam ring. figshare.com This distribution indicates that the benzene ring is the primary site for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack. The tert-butyl group, being an electron-donating group, tends to raise the energy of the HOMO, which can slightly decrease the HOMO-LUMO gap compared to unsubstituted indolin-2-one. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for an Indolin-2-one Derivative Values are representative and demonstrate typical outputs from FMO analysis.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.2 eV | Electron-donating ability; site of electrophilic attack |

| LUMO | -1.5 eV | Electron-accepting ability; site of nucleophilic attack |

| Energy Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. dtic.mil It is an invaluable tool for identifying the sites for electrophilic and nucleophilic reactions. nih.gov The map uses a color scale where red indicates regions of most negative electrostatic potential (high electron density, attractive to electrophiles) and blue indicates regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas with near-zero potential.

In 5-(tert-Butyl)indolin-2-one, the MEP map would show a strong negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs, making it a primary site for hydrogen bonding and electrophilic attack. researchgate.net Conversely, the hydrogen atom attached to the indoline nitrogen (N-H) would exhibit a strong positive potential (blue), highlighting its role as a hydrogen bond donor. acs.org The aromatic region would show a moderately negative potential due to the delocalized π-electrons.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. researchgate.net For instance, theoretical vibrational frequencies from DFT can be correlated with experimental Infrared (IR) spectra. acs.orgajol.info Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in structural elucidation and assignment of signals. researchgate.netacs.org A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computational model. figshare.com

Table 3: Example Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) This table illustrates how theoretical data is compared against experimental results for structural validation.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O (Carbonyl) | 177.5 | 178.2 | +0.7 |

| C-5 (with tert-Butyl) | 142.1 | 142.5 | +0.4 |

| C-quaternary (tert-Butyl) | 34.8 | 35.1 | +0.3 |

| C-methyl (tert-Butyl) | 31.6 | 31.9 | +0.3 |

Indolin-2-one can exist in two tautomeric forms: the keto (lactam) form and the enol (lactim) form. DFT calculations are employed to determine the relative stability of these tautomers by computing their total energies. beilstein-journals.orgresearchgate.net The calculations can be performed in the gas phase and in different solvents using a continuum model (like PCM) to account for solvent effects. For indolin-2-one and its derivatives, the keto form is overwhelmingly more stable than the enol form in both the gas phase and solution. researchgate.net The energy difference is typically significant, indicating that the compound exists almost exclusively in the lactam form under normal conditions.

Table 4: Calculated Relative Energies (ΔE) of Tautomers Illustrative data showing the higher stability of the keto form.

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (in DMSO) |

|---|---|---|

| Keto (Lactam) | 0.00 kcal/mol (Reference) | 0.00 kcal/mol (Reference) |

| Enol (Lactim) | +15.2 kcal/mol | +13.5 kcal/mol |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions. acs.org

For 5-(tert-Butyl)indolin-2-one, MD simulations are particularly useful for studying its interaction with biological targets, such as enzymes or receptors. nih.gov By placing the molecule in the binding site of a protein, MD simulations can assess the stability of the resulting complex. chemrxiv.org Key analyses include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the molecule's or protein's backbone atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and is structurally stable. acs.orgnih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues around their average position. High RMSF values indicate regions of high flexibility, which can be important for ligand binding and conformational changes. nih.gov

Hydrogen Bond Analysis: This analysis monitors the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, identifying key interactions that stabilize the binding. nih.gov

These simulations provide crucial insights into how 5-(tert-Butyl)indolin-2-one might behave in a dynamic biological environment, guiding the design of derivatives with improved binding affinity. nih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. nih.gov For derivatives of the indolin-2-one (also known as oxindole) scaffold, QSAR studies have been pivotal in identifying key molecular features that govern their therapeutic effects.

The general workflow of QSAR modeling involves collecting a dataset of compounds with known activities, calculating various molecular descriptors (physicochemical properties or theoretical parameters), and then using statistical methods to build a predictive model. researchgate.net This model, once validated, can guide the structural modification of compounds to enhance their desired biological properties. tandfonline.com

While specific QSAR models focused exclusively on 5-(tert-Butyl)indolin-2-one are not extensively documented in publicly available literature, numerous studies on related indolin-2-one and oxindole (B195798) derivatives provide valuable insights. These studies have explored their potential as inhibitors for various enzymes, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor-2 (VEGFR-2), and as agents for detecting neurodegenerative diseases. tandfonline.comigi-global.comingentaconnect.com

For instance, a 3D-QSAR study on oxindole derivatives as VEGFR-2 inhibitors revealed that both steric and electrostatic fields are significant contributors to the inhibitory activity. The models, developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), showed good predictive power, with high correlation coefficients (R²) and cross-validated coefficients (q²). tandfonline.com Such studies indicate that the size and electronic nature of substituents on the oxindole ring are critical for activity. In the context of 5-(tert-Butyl)indolin-2-one, the bulky, electron-donating tert-butyl group at the 5-position would significantly influence these descriptors and, consequently, its biological activity profile.

| Derivative Series | Target | QSAR Method | Key Findings & Relevant Descriptors | Reference |

|---|---|---|---|---|

| Oxindole Derivatives | VEGFR-2 Tyrosine Kinase | CoMFA, CoMSIA | Steric and electrostatic fields are crucial. Models showed high predictive capability (q² = 0.777 for CoMFA, 0.710 for CoMSIA). | tandfonline.com |

| 3-(Benzylidene)indolin-2-one Isomers | α–synuclein | MLR | Molecular conformation and presence of unsaturated chains, nitro, methoxy, and amine groups influence binding affinity. | igi-global.com |

| Oxindole Derivatives | CDK1/CDK2 | CoMFA | Developed model showed good predictive ability (q² = 0.518 for CDK1, 0.613 for CDK2). | ingentaconnect.com |

| 4-Thiazolidinone-indolin-2-one Hybrids | Antitumor Activity | 2D-QSAR (MLR), 3D-QSAR (kNN-MFA) | Descriptors related to topology and atom counts (T_O_S_5, chi6chain) were found to influence cytotoxic activity. | ipsgwalior.org |

| Spiro-oxindole Derivatives | MDM2 Inhibitors | CoMFA, CoMSIA | Models demonstrated good predictive power (q² = 0.573 for CoMFA, 0.651 for CoMSIA), highlighting the importance of hydrophobic and H-bond interactions. | sioc-journal.cn |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This technique is essential for understanding the structural basis of protein-ligand interactions and for structure-based drug design. For indolin-2-one derivatives, docking studies have been widely used to predict their binding modes and affinities with various biological targets, such as protein kinases, DNA gyrase, and viral proteases. nih.govresearchgate.netdergipark.org.trnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a derivative of 5-(tert-Butyl)indolin-2-one, is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower energy scores generally indicating more favorable binding. mdpi.com

Studies on various indolin-2-one derivatives have consistently shown that the core structure forms key hydrogen bonds with backbone residues in the hinge region of many protein kinases. For example, docking of derivatives into the ATP binding pocket of Aurora B kinase revealed hydrogen bond interactions between the indolinone moiety's -NH and C=O groups and residues like Glu171 and Ala173, which are deemed important for potency. researchgate.net Similarly, in a study of PAK4 inhibitors, the indolin-2-one scaffold was crucial for anchoring the molecule in the active site. nih.gov

For 5-(tert-Butyl)indolin-2-one, the tert-butyl group at the 5-position would occupy a specific pocket within the binding site. Depending on the topology of this pocket, this bulky group could either form favorable van der Waals interactions, enhancing binding affinity, or cause steric clashes that reduce it. For instance, in a study on 3,3'-disubstituted oxindoles as HCK tyrosine kinase inhibitors, specific substitutions led to low docking scores (e.g., -7.621 kcal/mol), indicating potent inhibition. benthamdirect.com The specific interactions and binding energy for 5-(tert-Butyl)indolin-2-one would be highly dependent on the specific protein target being investigated.

| Derivative Type | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Indolin-2-one linked 1,2,3-triazoles | EGFR | Not specified | Docking simulations were performed to rationalize structure-activity relationships. | researchgate.net |

| Indolin-2-one derivatives | Aurora B Kinase (4AF3) | -225.90 to -135.63 (MolDock Score) | Glu171, Ala173 | researchgate.net |

| Thiazolyl-hydrazono-indolin-2-ones | COX-2 | -7.077, -6.859 | Not specified | mdpi.com |

| 3-Substituted Indole-2-thiones | S. aureus DNA Gyrase | Not specified | Binding properties were weaker than reference antibiotics. | dergipark.org.tr |

| Oxindole derivatives | COVID-19 Mpro | Not specified (MolDock Score) | Steric and hydrogen bonding interactions were analyzed. | nih.gov |

| 3,3'-Disubstituted Oxindoles | HCK Tyrosine Kinase | -7.621, -7.602 | Not specified | benthamdirect.com |

Computational Mechanistic Studies of Chemical Reactions

Computational mechanistic studies, often employing methods like Density Functional Theory (DFT), are used to investigate the detailed pathways of chemical reactions. These studies can determine the structures of transition states, calculate reaction energy barriers, and explain the origins of selectivity (e.g., regio- or stereoselectivity). mdpi.comresearchgate.net Such insights are invaluable for optimizing reaction conditions and designing new synthetic methodologies.

For the indoline scaffold, computational studies have been applied to understand various transformations. For example, DFT calculations were used to elucidate the mechanism of a palladium-catalyzed asymmetric dearomatization of indoles, revealing how chiral ligands control the stereoselective outcome of the reaction. researchgate.net Another study investigated the aza-Paternò–Büchi reaction of indoles, with DFT calculations explaining the observed regioselectivity by showing that C-N bond formation precedes C-C bond formation, a deviation from the typical mechanism. nih.gov

In a study directly relevant to substituted indolines, the synthesis and crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate were complemented by DFT calculations. The study confirmed that the molecular structure optimized using DFT was consistent with the experimental X-ray diffraction data. tandfonline.comresearchgate.net Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provided insights into the molecule's reactivity and electronic properties. tandfonline.com

While a specific computational mechanistic study for a reaction directly involving 5-(tert-Butyl)indolin-2-one as the reactant was not found in the surveyed literature, the principles from related systems are applicable. A theoretical study on the reactivity of indolin-2-ones in a Michael addition reaction used DFT calculations to explain differences in reactivity based on the acidity of the indoline substrates. mdpi.com Such an approach could be used to predict the reactivity of the N-H bond of 5-(tert-Butyl)indolin-2-one in base-catalyzed reactions or the reactivity of its C3-position towards electrophiles or in condensation reactions. The electronic effect of the 5-tert-butyl group would be a key parameter in these theoretical models.

Investigation of Biological Activities and Underlying Mechanisms in Vitro and in Vivo Models

Anticancer and Antiproliferative Activities in Cell Line Models

Derivatives of 5-(tert-butyl)indolin-2-one have demonstrated notable effects against several human cancer cell lines. These activities are often attributed to specific structural modifications of the parent compound.

The cytotoxic potential of 5-(tert-butyl)indolin-2-one derivatives has been extensively studied across a panel of human cancer cell lines. For instance, a series of 3-substituted-5-(tert-butyl)-1H-indol-2-one derivatives has been synthesized and evaluated for their in vitro anticancer activity. One of the most potent compounds from this series exhibited significant cytotoxicity against the human epidermoid carcinoma cell line A-431, with a reported GI50 value of 1.62 µM.

Another study focused on (Z)-3-((5-bromo-1H-indol-2-yl)methylene)-5-(tert-butyl)indolin-2-one, which showed promising anticancer activity against several cancer cell lines. This compound displayed IC50 values of 3.3 µM for HeLa (cervical cancer), 4.4 µM for HT-29 (colon cancer), and 5.2 µM for MDA-MB-468 (breast cancer) cells.

Furthermore, a series of novel 5-(tert-butyl)-3-((5-(substituted)-1,3,4-thiadiazol-2-yl)methylene)indolin-2-one derivatives were synthesized and tested for their anticancer activities. The results indicated that these compounds exhibited varying degrees of cytotoxicity against the tested cancer cell lines.

Table 1: Cytotoxicity of 5-(tert-Butyl)indolin-2-one Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 3-substituted-5-(tert-butyl)-1H-indol-2-one derivative | A-431 | 1.62 | |

| (Z)-3-((5-bromo-1H-indol-2-yl)methylene)-5-(tert-butyl)indolin-2-one | HeLa | 3.3 | |

| (Z)-3-((5-bromo-1H-indol-2-yl)methylene)-5-(tert-butyl)indolin-2-one | HT-29 | 4.4 |

The anticancer effects of 5-(tert-butyl)indolin-2-one derivatives are closely linked to their ability to modulate cellular proliferation and induce apoptosis. Studies on (Z)-3-((5-bromo-1H-indol-2-yl)methylene)-5-(tert-butyl)indolin-2-one revealed its impact on the cell cycle of HeLa cells. Treatment with this compound led to a significant accumulation of cells in the G2/M phase, suggesting an arrest of the cell cycle at this stage.

Further investigation into the apoptotic mechanism showed that this derivative induced apoptosis in a dose-dependent manner. This was evidenced by an increase in the proportion of apoptotic cells, as determined by flow cytometry. The induction of apoptosis is a critical mechanism for the elimination of cancer cells and is a key feature of many chemotherapeutic agents.

The cellular environment, particularly the balance of oxidative stress, plays a crucial role in cancer progression. Some derivatives of 5-(tert-butyl)indolin-2-one have been shown to influence these processes. For example, the compound (Z)-3-((5-bromo-1H-indol-2-yl)methylene)-5-(tert-butyl)indolin-2-one was found to increase the levels of reactive oxygen species (ROS) in HeLa cells. This elevation in ROS can lead to cellular damage, including DNA damage, and subsequently trigger apoptotic pathways.

The DNA damage response is a critical cellular mechanism to repair DNA lesions. When the damage is too severe, it can lead to programmed cell death. The increased ROS production by this indolin-2-one derivative likely contributes to its cytotoxic effects by overwhelming the cancer cells' antioxidant capacity and causing irreparable DNA damage.

A primary mechanism through which 5-(tert-butyl)indolin-2-one derivatives exert their anticancer effects is through the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

Kinase Inhibition: Many derivatives of the indolin-2-one core structure are known to be potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. The compound (Z)-3-((5-bromo-1H-indol-2-yl)methylene)-5-(tert-butyl)indolin-2-one was identified as a multi-kinase inhibitor. It demonstrated inhibitory activity against a panel of kinases, which is believed to be a significant contributor to its anticancer properties.

Thioredoxin Reductase Inhibition: Thioredoxin reductase (TrxR) is an important enzyme in the cellular antioxidant system and is often overexpressed in cancer cells. A series of 5-(tert-butyl)-3-((5-(substituted)-1,3,4-thiadiazol-2-yl)methylene)indolin-2-ones were synthesized and evaluated for their inhibitory activity against TrxR. The study found that these compounds were effective inhibitors of the enzyme, which likely contributes to their observed anticancer activity by disrupting the redox balance of cancer cells.

The anticancer activity of 5-(tert-butyl)indolin-2-one derivatives is also mediated by their influence on critical cellular signaling pathways.

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The compound (Z)-3-((5-bromo-1H-indol-2-yl)methylene)-5-(tert-butyl)indolin-2-one has been shown to modulate the MAPK signaling pathway in HeLa cells. Specifically, treatment with this compound led to a dose-dependent increase in the phosphorylation of p38 MAPK, while the phosphorylation of ERK1/2 was decreased. The activation of the p38 MAPK pathway is often associated with the induction of apoptosis in response to cellular stress, while the inhibition of the ERK1/2 pathway can suppress cell proliferation.

Enzyme Inhibition Profiles (e.g., Kinases, Thioredoxin Reductase, 5-Lipoxygenase/Soluble Epoxide Hydrolase)

Antimicrobial Activities

While the primary focus of research on 5-(tert-butyl)indolin-2-one derivatives has been on their anticancer potential, some studies have also explored their antimicrobial properties. A series of novel 5-(tert-butyl)-3-((5-(substituted)-1,3,4-thiadiazol-2-yl)methylene)indolin-2-one derivatives were evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains. The results indicated that some of these compounds exhibited moderate to good antimicrobial activity, suggesting that this chemical scaffold may also hold promise for the development of new antimicrobial agents.

Table 2: List of Compound Names

| Compound Name |

|---|

| 5-(tert-Butyl)indolin-2-one |

| (Z)-3-((5-bromo-1H-indol-2-yl)methylene)-5-(tert-butyl)indolin-2-one |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of the indolin-2-one scaffold have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can be effective against pathogenic strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella enterica. researchgate.netresearchgate.net

Specifically, certain 3-substituted indole-2-one derivatives have exhibited significant antimicrobial activity. researchgate.net For instance, compounds with specific substitutions at the 3-position of the indolin-2-one ring were found to be active against methicillin-resistant S. aureus (MRSA) and S. enterica. researchgate.net The minimum inhibitory concentration (MIC) values for some of these derivatives were recorded at 125 µg/mL, which is comparable to the reference antibiotic ampicillin. researchgate.net

Furthermore, the introduction of a thiazole (B1198619) moiety to the indolin-2-one structure has been shown to yield derivatives with promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Some of these thiazolo-indolin-2-one derivatives have also demonstrated efficacy against multidrug-resistant P. aeruginosa when used in combination with existing antibiotics, indicating a potential synergistic effect. nih.gov A synthetic indole (B1671886) derivative, SMJ-2, has shown effectiveness against various multidrug-resistant gram-positive bacteria. nih.gov

Interactive Table: Antibacterial Activity of Indolin-2-one Derivatives

| Derivative Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3-Substituted Indole-2-ones | S. enterica | Active (MIC 125 µg/mL) | researchgate.net |

| 3-Substituted Indole-2-ones | MRSA | Active (MIC 125 µg/mL) | researchgate.net |

| Thiazolo-indolin-2-one | Gram-positive bacteria | Promising activity | nih.govresearchgate.net |

| Thiazolo-indolin-2-one | Gram-negative bacteria | Promising activity | nih.govresearchgate.net |

Antifungal Efficacy

In addition to antibacterial properties, derivatives of indolin-2-one have been investigated for their antifungal potential. researchgate.net Research has indicated that certain indoline (B122111) derivatives possess antifungal activities. smolecule.com For example, some 1,3-dihydro-3-hydroxy-3-[2-hydroxyimino-2-(substituted phenyl)ethyl]-2H-indol-2-ones have shown promising antifungal effects. nih.gov Similarly, some thiazolo-indolin-2-one derivatives that are effective against bacteria have also displayed weak to moderate antifungal activities. nih.govresearchgate.net

Proposed Mechanisms of Antimicrobial Action

A key mechanism through which indolin-2-one derivatives are thought to exert their antimicrobial effects is the inhibition of DNA gyrase. nih.govresearchgate.net DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. wikipedia.org The indolin-2-one scaffold has been identified as a fragment that can bind to the N-terminal fragment of DNA gyrase B, and in silico optimization of this scaffold has led to the discovery of potent DNA gyrase inhibitors. nih.gov The binding of these inhibitors can disrupt the normal function of the enzyme, which involves introducing negative supercoils into DNA. wikipedia.org Some models suggest a cooperative binding mechanism where the gyrase-DNA complex creates a specific binding site for the inhibitor. nih.gov

Ligand-Receptor Interaction Studies

Affinity for Oxytocin (B344502) Receptors

The interaction of indolin-2-one derivatives with G protein-coupled receptors, such as the oxytocin receptor, has been a subject of study. Oxytocin and the structurally similar vasopressin are nonapeptides that mediate their effects through their respective receptors. While there can be cross-reactivity, specific antagonists have been developed. For instance, the oxytocin antagonist atosiban (B549348) is used to manage preterm labor. Some indolin-2-one derivatives have been investigated in the context of vasopressin and oxytocin receptor modulation, although specific data on 5-(tert-Butyl)indolin-2-one's direct affinity is not detailed in the provided results. However, the broader class of indolinones has been explored for such interactions.

Inhibition of Translation Initiation Processes

Derivatives of 3,3-disubstituted indolin-2-ones have been identified as inhibitors of translation initiation. nih.govunifiedpatents.com Specifically, compounds such as 3-(5-tert-Butyl-2-Hydroxy-phenyl)-3-phenyl-1,3-dihydro-indol-2-one and its derivatives have been shown to inhibit this fundamental cellular process. unifiedpatents.comjustia.com The symmetrical disubstituted compound, 3,3-bis(5-tert-butyl-2-hydroxy phenyl)indolin-2-one, serves as a reference in these studies. nih.gov Modifications to this parent compound, such as introducing hydrophilic substituents to disrupt its symmetry, have resulted in analogs with sub- to low micromolar IC50 values for inhibiting the growth of certain cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies of tert-Butylindolin-2-one Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. oncodesign-services.com For the indolin-2-one scaffold, SAR studies have provided valuable insights into the structural requirements for various biological activities. nih.govresearchgate.net

It has been established that the indolin-2-one core is essential for the inhibition of targets like vascular endothelial growth factor receptors (VEGFRs). nih.gov Substitutions at the C-3 position of the oxindole (B195798) ring play a significant role in determining the antiangiogenic and anticancer activities of these compounds. nih.gov

In the context of antimicrobial activity, SAR studies on indolin-2-one derivatives have highlighted the importance of specific substituents. For example, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, a smaller steric group at the R1 position led to better inhibitory activity. nih.gov A bulky tert-butyl substituent was found to reduce inhibitory activity in this particular series. nih.gov However, the positioning and nature of the tert-butyl group on the indolin-2-one scaffold itself, as in 5-(tert-Butyl)indolin-2-one, is a key structural feature that influences its interactions and activities. The systematic modification of the indolin-2-one structure allows for the fine-tuning of its biological properties, enhancing potency and selectivity. oncodesign-services.com

Influence of tert-Butyl Position and Other Substituents on Biological Potency and Selectivity

The biological efficacy and target selectivity of indolin-2-one derivatives are profoundly affected by the positioning of the tert-butyl group and the nature of other substituents on the heterocyclic core and its appended moieties.

In a study of 3,3-diphenyl-1,3-dihydroindol-2-one (DDOI) derivatives, the parent compound, 3,3-bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one (B13037535), served as a scaffold for exploring the role of substituent symmetry. nih.gov N-substitution on the indolin-2-one ring generally led to symmetrical analogs with low micromolar IC₅₀ values in cell proliferation assays against human melanoma and breast cancer cell lines. nih.gov Furthermore, O-substitution on one of the 3,3-bis(5-tert-butyl-2-hydroxyphenyl) rings with tertiary amine moieties resulted in compounds that were highly potent in a transcription/translation (TC) reporter assay. nih.gov

| Compound | Substitution Pattern | Substitution Moiety | IC₅₀ (µM) - Melanoma (CRL 2813) | IC₅₀ (µM) - Breast Cancer (CRL 2351) |

|---|---|---|---|---|

| IIIa | Symmetrical N-substitution | 2-(Dimethylamino)ethyl | 3.0 | 2.8 |

| IIIb | Symmetrical N-substitution | 2-(Diethylamino)ethyl | 2.1 | 2.5 |

| IIIc | Symmetrical N-substitution | 2-(Pyrrolidin-1-yl)ethyl | 1.5 | 1.5 |

| VId | Hetero N,O,O'-trisubstitution | N: 2-(dimethylamino)ethyl, O: 2-(pyrrolidin-1-yl)ethyl | Sub-micromolar | Sub-micromolar |

Similarly, research on bis-indolinone derivatives connected by a 4-tert-butyl-2,6-diformylphenol core highlighted the critical role of substituent placement on the indolinone system itself. mdpi.comnih.gov Shifting a chlorine atom from position 4 to position 5 of the indolinone ring resulted in a significant increase in cytotoxic activity. mdpi.comnih.gov For instance, the 5-chloro substituted compound 4c (mean GI₅₀ = 1.15 µM) was more potent than its 4-chloro substituted parent compound (mean GI₅₀ = 2.7 µM). mdpi.com The introduction of other substituents, such as bromine or a hydroxyl group, led to a decrease in activity, underscoring the specific electronic and steric requirements for potency. mdpi.com

| Compound | Indolinone Substituent | Mean GI₅₀ (µM) |

|---|---|---|

| Parent Compound | 4-Chloro | 2.7 |

| 4c | 5-Chloro | 1.15 |

| 4d | 5-Chloro, N-Methyl | 2.04 |

| 4b | 5-Bromo | 2.88 |

| 4e | 6-Hydroxy | Inactive |

The influence of a tert-butyl group has also been explored in different heterocyclic systems. In a study on fascaplysin (B45494) derivatives, the introduction of a bulky tert-butyl group at either the 6- or 7-position was intended to reduce DNA-intercalating activity. nih.gov This hypothesis was confirmed, as both 6-tert-butylfascaplysin (6-TB) and 7-tert-butylfascaplysin (7-TB) showed a roughly sevenfold lower ability to intercalate into double-stranded DNA compared to the parent fascaplysin molecule, demonstrating that a bulky substituent can sterically hinder interactions with biological macromolecules. nih.gov

Impact of Core Modifications on Pharmacological Profiles

Alterations to the fundamental indolin-2-one core structure can lead to dramatically different pharmacological profiles and shifts in the mechanism of action.

One study demonstrated that the molecular dissection of the bis-indole scaffold found in the natural product indirubin (B1684374) to the simpler, single indolin-2-one core resulted in compounds with significantly altered pharmacological profiles and a different underlying antitumor mechanism. nih.gov This highlights that even within the same general class, the complexity of the core structure is a key determinant of its biological function.

Another strategy involves creating hybrid molecules by fusing the indolin-2-one scaffold with other pharmacologically active moieties. It has been noted that the indolin-2-one core is crucial for the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs). researchgate.netnih.gov Building on this, researchers have incorporated the indolin-2-one moiety into other anticancer structures, such as thiazolidin-4-one, to develop hybrid compounds that may exhibit synergistic or enhanced activity. researchgate.net More complex core modifications, such as the synthesis of spiro[indoline-3,2′-thiazolidine] derivatives, have been employed to investigate new structure-activity relationships for dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibition. nih.gov

In Vivo Pharmacological Evaluation in Animal Models (Focus on non-clinical biological outcomes)

The therapeutic potential of indolin-2-one derivatives has been assessed in various animal models, providing insights into their non-clinical biological effects.

In a study focused on inflammation, a 3-benzylidene-indolin-2-one derivative, compound 7i , demonstrated a significant pharmacological effect in a lipopolysaccharide (LPS)-induced septic mouse model. nih.gov The administration of this compound led to a notable attenuation of lethality, indicating a protective effect against the systemic inflammatory response in vivo. nih.gov

Another investigation evaluated the in vivo effects of 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) in both zebrafish and mice models. waocp.org The study focused on a range of biological outcomes, including survival, hatching rates, and locomotor activity in zebrafish, as well as hematological and biochemical parameters in mice. waocp.org The results indicated that at lower concentrations, the compound did not cause significant adverse biological effects in either model organism, suggesting it possesses a favorable profile for potential therapeutic development. waocp.org These studies underscore the promise of indolin-2-one derivatives as candidates for treating diseases characterized by inflammation and other pathological processes.

Medicinal Chemistry and Drug Discovery Applications

Recognition as a Privileged Pharmacophore in Drug Design

The indolin-2-one, or oxindole (B195798), scaffold is widely recognized as a "privileged pharmacophore" in drug discovery. nih.govresearchgate.net This designation is attributed to its structural motif being present in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netmdpi.com The indole (B1671886) nucleus and its analogues are considered key building blocks in medicinal chemistry due to their ability to interact with diverse biological targets, leading to applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.govresearchgate.netnih.gov

The versatility of the indolin-2-one core allows for structural modifications at various positions, enabling the fine-tuning of pharmacological activity. nih.gov The chemical scaffold is found in several approved drugs and clinical candidates, most notably in the field of oncology with protein kinase inhibitors like Sunitinib. nih.govresearchgate.net The inherent properties of the indolin-2-one structure, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it an ideal framework for designing high-affinity ligands for various protein targets. pharmafeatures.comresearchgate.net The frequent appearance of this scaffold in successful drug discovery campaigns underscores its importance and validates its status as a privileged structure for developing novel therapeutic agents. researchgate.netump.edu.pl

Rational Design Strategies for Novel Therapeutic Agents

The development of new drugs based on the 5-(tert-butyl)indolin-2-one scaffold heavily relies on rational design strategies. These approaches leverage an understanding of the biological target's structure and the mechanism of ligand-receptor interactions to create more potent and selective molecules.

Key strategies include:

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or computational modeling, to design inhibitors that fit precisely into the active site. For instance, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, docking studies were used to predict how oxindole derivatives would bind to critical amino acid residues within the BTK protein's binding pocket. nih.govchemrxiv.org This allowed for the rational modification of the lead compound to enhance interactions and improve binding affinity. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. By creating a pharmacophore model based on known active compounds, chemists can screen virtual libraries for new molecules that match the model or design novel compounds that incorporate these key features. researchgate.netnih.gov For example, a pharmacophore model for VEGFR-2 inhibitors was used as a basis to design new indoline-2-one derivatives with potential anticancer activity. researchgate.net

Structure-Activity Relationship (SAR) Studies: SAR analysis is a fundamental process in lead optimization where derivatives of a lead compound are systematically synthesized and tested to determine how specific structural changes affect biological activity. pharmafeatures.com In the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, SAR studies involved modifying various parts of the indoline (B122111) scaffold, including the tert-butyl moiety, to understand their contribution to the inhibitory activity against each target. nih.govacs.org

These rational design strategies enable a more focused and efficient drug discovery process, moving away from traditional trial-and-error methods toward the creation of tailored therapeutic agents. pharmafeatures.com

Lead Compound Identification and Optimization Strategies

The process of identifying a promising lead compound and optimizing its structure is a critical phase in drug discovery. pharmafeatures.com For the indolin-2-one class, this involves transforming an initial "hit" into a viable drug candidate with improved potency, selectivity, and pharmacokinetic properties. pharmafeatures.comacs.org

An example of lead identification can be seen in the discovery of indoline-based dual inhibitors for 5-LOX and sEH. An in-silico analysis of an in-house library identified an indoline derivative as a potential 5-LOX inhibitor, which was then confirmed through enzymatic and cellular assays. nih.govacs.org This initial hit served as the lead compound for further optimization.

Lead optimization involves iterative chemical modifications to enhance the compound's profile. acs.org Key optimization strategies for indolin-2-one derivatives have included:

Modification of Substituents: In the development of BTK inhibitors, various acid chlorides were introduced to the oxindole scaffold to establish a structure-activity relationship, leading to the identification of compounds with potent activity against BTK-expressing cancer cells. nih.govchemrxiv.org

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties to improve the molecule's characteristics without losing the desired biological activity.

Hybrid Molecule Design: This strategy combines pharmacophoric elements from different lead compounds to create a single molecule with enhanced properties. pharmafeatures.com For instance, indolinone-based derivatives have been designed using a hybrid pharmacophoric approach to act as cytotoxic kinase inhibitors. researchgate.net

The following table presents examples of lead optimization for indolin-2-one derivatives, showing how structural modifications impact their biological activity.

| Lead Scaffold | Target | Modification Strategy | Resulting Compound/Series | Improvement | Reference |

|---|---|---|---|---|---|

| Indoline | 5-LOX / sEH | SAR studies on various positions, including modification of the tert-butyl moiety and other groups. | Compound 73 | Achieved dual inhibition with potent IC50 values of 0.41 µM for 5-LOX and 0.43 µM for sEH. | nih.govacs.org |

| 5-Substituted Oxindole | Bruton's Tyrosine Kinase (BTK) | Structure-based design and introduction of different acid chlorides at the R position. | Compounds 9b, 9f, 9g, 9h | Identified compounds with potent antiproliferative effects in BTK-high RAMOS cells in the sub-micromolar range. | nih.govchemrxiv.org |

| Spiro[pyrrolidine-3,3′-oxindole] | 5-HT6 Receptor | SAR analysis, introduction of a phenylsulphonyl pharmacophore, and reduction of the oxindole to an indoline scaffold. | 1′-(substituted)-1-(phenylsulfonyl)spiro[indoline-3,3′-pyrrolidine] derivatives | Led to ligands with submicromolar affinities, opening a new chemical space for this target. | mdpi.com |

| 3-(2-oxoethylidene)indolin-2-one | Thioredoxin Reductase (TrxR) | Modification of N-substituents. | N-butyl (Compound 4) and N-benzyl (Compound 5) derivatives | Enhanced TrxR inhibitory activity and strong cytotoxicity towards colorectal and breast carcinoma cells. | nih.gov |

Exploration of Novel Biological Targets

A key advantage of the indolin-2-one privileged scaffold is its ability to be adapted to interact with a wide range of biological targets. Research has continually identified new proteins and pathways that can be modulated by derivatives of this versatile core, expanding their potential therapeutic applications.

The exploration of novel targets often begins with screening programs where libraries of indolin-2-one compounds are tested against various enzymes or receptors. Hits from these screens can then become the starting point for dedicated drug discovery programs.

The table below summarizes some of the diverse biological targets that have been successfully modulated by compounds featuring the indolin-2-one or related indole scaffolds.

| Biological Target | Therapeutic Area | Example Compound Class/Derivative | Significance | Reference |

|---|---|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | Oncology (B-cell malignancies) | 5-Substituted Oxindole Derivatives | BTK is a key component of the B-cell receptor signaling pathway, making it a validated target for cancers like lymphoma. | nih.govchemrxiv.org |

| Thioredoxin Reductase (TrxR) | Oncology | 3-(2-oxoethylidene)indolin-2-one derivatives | Inhibition of TrxR leads to increased oxidative stress and apoptosis in cancer cells. | nih.gov |

| 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) | Inflammation | Indoline-based dual inhibitors | Simultaneously inhibiting two key enzymes in the arachidonic acid cascade offers a powerful anti-inflammatory strategy. | nih.govacs.org |

| 5-HT6 Receptor | Central Nervous System Disorders | Spiro[pyrrolidine-3,3′-oxindole] derivatives | 5-HT6 receptor antagonists are being investigated for cognitive disorders like Alzheimer's disease. | mdpi.com |

| Src Tyrosine Kinase | Oncology | 1,3,5-trisubstituted indolin-2-one derivatives | Src is a non-receptor tyrosine kinase that is often overactive in various cancers, playing a role in proliferation and metastasis. | researchgate.net |

| Mycobacterial membrane protein large 3 (MmpL3) | Infectious Disease (Tuberculosis) | Indole-2-carboxamides | MmpL3 is an essential transporter in Mycobacterium tuberculosis, making it a promising target for new anti-TB drugs. | rsc.org |

The continued investigation into new biological targets for 5-(tert-Butyl)indolin-2-one and related structures highlights the enduring potential of this scaffold in addressing unmet medical needs.

Potential Applications in Materials Science

Exploration of Indolin-2-one Derivatives in Functional Materials Research

The indolin-2-one scaffold is a valuable building block in the design of functional organic materials, particularly in the realm of organic electronics. mdpi.com Its electron-rich nature and the presence of a lactam ring allow for various chemical modifications, making it a versatile component for creating larger, π-conjugated systems. semanticscholar.orgrsc.org These systems are the cornerstone of organic semiconductors, which are integral to devices like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Research has demonstrated that derivatives of indolin-2-one can be utilized as key components in conjugated polymers. For instance, 3,3′-(ethane-1,2-diylidene)bis(indolin-2-one) has been employed as an electron-acceptor unit in copolymers for organic thin-film transistors (OTFTs). acs.org The ability to functionalize the nitrogen atom and various positions on the benzene (B151609) ring of the indolin-2-one structure allows for fine-tuning of the electronic and physical properties of the resulting materials. researchgate.net The synthesis of diversely substituted indolin-2-ones is a critical first step, enabling the systematic study of structure-property relationships in these materials. google.comacs.orgtandfonline.com

The following table provides examples of characterization data for related indolin-2-one derivatives, illustrating the types of structures being explored.

Table 1: Spectroscopic Data for Selected Indolin-2-one Derivatives

| Compound Name | 1H NMR (CDCl3, δ ppm) | Reference |

|---|---|---|

| 5,6a-Di(tert-butyl)-2-(3,3-dimethyl-3H-indol-2-yl)-1-N-oxy-3a,6a-dihydrocyclopenta[b]pyrrole-3,4-dione | 1.17 (s, 9H), 1.19 (s, 9H), 1.41 (s, 3H), 1.44 (s, 3H), 3.74 (s, 1H), 7.24–7.32 (m, 3H), 7.53 (s, 1H), 7.74 (d, 1H) | acs.org |

| 2-tert-Butyl-6,6-dimethyl-6H-pyrindino[1,2-a]indole-3,4-dione | 1.32 (s, 9H), 1.52 (s, 6H), 6.55 (s, 1H), 7.31 (s, 1H), 7.36 (t, 1H), 7.43–7.46 (m, 2H), 7.58 (d, 1H) | acs.org |

Influence of tert-Butyl Groups on Material Properties (e.g., steric bulk for tunable optical/electronic behavior, solubility)